molecular formula C28H26FN3O5 B11443572 N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(3-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide

N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(3-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide

Cat. No.: B11443572
M. Wt: 503.5 g/mol
InChI Key: QCNZMVJTYCTBIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-{1-[(3-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PENTANAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a fluorophenyl group, and a tetrahydroquinazolinone moiety

Preparation Methods

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-{1-[(3-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PENTANAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Fluorophenyl Group: This step often involves the use of fluorobenzyl bromide in a nucleophilic substitution reaction.

    Construction of the Tetrahydroquinazolinone Moiety: This can be synthesized via the condensation of anthranilic acid derivatives with isocyanates.

    Final Coupling Reaction: The final step involves coupling the intermediate products to form the target compound under specific reaction conditions, such as the use of coupling agents like EDCI or DCC in an appropriate solvent.

Chemical Reactions Analysis

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-{1-[(3-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PENTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring or the fluorophenyl group, leading to the formation of various substituted derivatives.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-{1-[(3-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PENTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, leading to conformational changes that modulate their activity. This interaction can result in the inhibition or activation of specific biochemical pathways, contributing to its biological effects.

Comparison with Similar Compounds

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-{1-[(3-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PENTANAMIDE can be compared with similar compounds, such as:

    Benzodioxole Derivatives: These compounds share the benzodioxole ring and exhibit similar chemical reactivity.

    Fluorophenyl Compounds: Compounds with fluorophenyl groups often have similar electronic properties and reactivity.

    Quinazolinone Derivatives: These compounds share the quinazolinone moiety and are studied for their potential therapeutic applications.

The uniqueness of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-{1-[(3-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PENTANAMIDE lies in its combination of these structural features, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C28H26FN3O5

Molecular Weight

503.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[(3-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]pentanamide

InChI

InChI=1S/C28H26FN3O5/c29-21-7-5-6-20(14-21)17-32-23-9-2-1-8-22(23)27(34)31(28(32)35)13-4-3-10-26(33)30-16-19-11-12-24-25(15-19)37-18-36-24/h1-2,5-9,11-12,14-15H,3-4,10,13,16-18H2,(H,30,33)

InChI Key

QCNZMVJTYCTBIO-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCCN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.